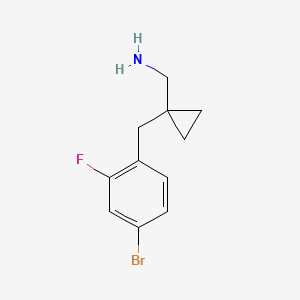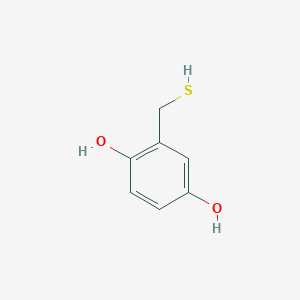
2-(Sulfanylmethyl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Sulfanylmethyl)benzene-1,4-diol is an organic compound with the molecular formula C7H8O2S It is a derivative of benzene, featuring two hydroxyl groups (-OH) at the 1 and 4 positions, and a sulfanylmethyl group (-CH2SH) at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Sulfanylmethyl)benzene-1,4-diol can be achieved through several methods. One common approach involves the reaction of 1,4-dihydroxybenzene (hydroquinone) with a sulfanylmethylating agent. For instance, the reaction of hydroquinone with 2-sulfanylbenzohydrazide in the presence of a base such as sodium hydroxide can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Sulfanylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfanylmethyl group can be reduced to a methyl group.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as bromine or nitric acid can be used in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of 2-(sulfanylmethyl)-1,4-benzoquinone.
Reduction: Formation of 2-methylbenzene-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(Sulfanylmethyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential antibacterial and antioxidant properties.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Sulfanylmethyl)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfanylmethyl group can undergo nucleophilic attacks. These interactions can affect biological pathways, such as inhibiting bacterial growth by disrupting cell wall synthesis .
Comparaison Avec Des Composés Similaires
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison: 2-(Sulfanylmethyl)benzene-1,4-diol is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity compared to other benzenediols.
Propriétés
Formule moléculaire |
C7H8O2S |
|---|---|
Poids moléculaire |
156.20 g/mol |
Nom IUPAC |
2-(sulfanylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H8O2S/c8-6-1-2-7(9)5(3-6)4-10/h1-3,8-10H,4H2 |
Clé InChI |
FAEQCJDCOOYTDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)CS)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide](/img/structure/B13588788.png)

![rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13588794.png)
![1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride](/img/structure/B13588806.png)
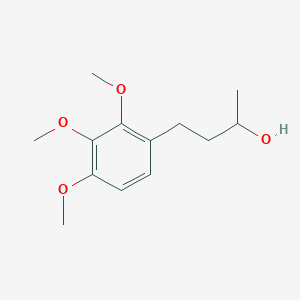

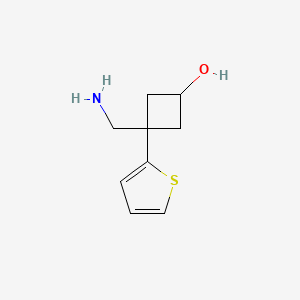

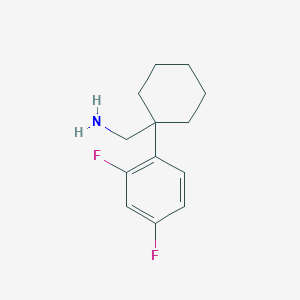
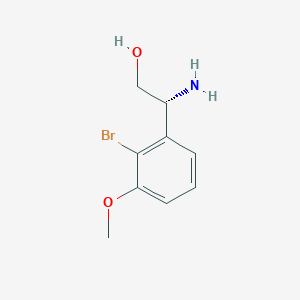
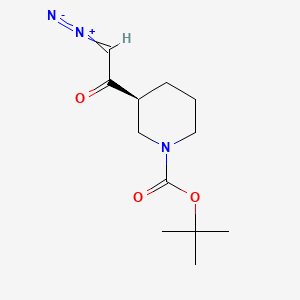
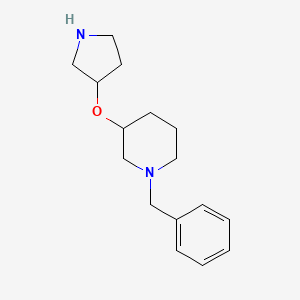
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide](/img/structure/B13588842.png)
